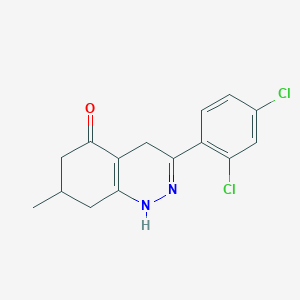

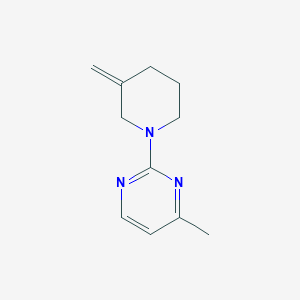

3-(2,4-Dichlorophenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds with the dichlorophenyl group are often used in the synthesis of pharmaceuticals and agrochemicals . They can display a wide range of pharmacological properties, such as antibacterial, antifungal, antimutagenic, antimitotic and antiproliferative, antitumor, antioxidant, anti-inflammatory, antimalarial, antileishmanial activity, antitubercular, and anti-diabetic .

Synthesis Analysis

The synthesis of similar compounds often involves multi-component reactions (MCRs), which are one-pot syntheses of complex molecules . These reactions are often carried out under solvent-free conditions, which can decrease reaction time, increase yields, and simplify work-up .Molecular Structure Analysis

The molecular structure of similar compounds is often elucidated using techniques such as FT-IR, UV–visible, 1H NMR, HRMS, and single-crystal X-ray diffraction . The molecular geometry and vibrational frequencies can be calculated using DFT methods and compared with experimental data .Chemical Reactions Analysis

The chemical reactivity of similar compounds can be studied using DFT analysis . This includes studying the HOMO–LUMO energy gap and other chemical reactivity parameters .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For example, the geometric parameters (bond lengths and bond angles) can be calculated using DFT methods and compared with experimental values .Scientific Research Applications

Synthesis and Crystal Structure

A study by Zhao et al. (2009) discusses the synthesis and crystal structure of a compound closely related to 3-(2,4-Dichlorophenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one, providing insights into its chemical properties and potential applications in structural chemistry. The crystal analysis reveals specific conformation and intermolecular interactions, which are critical in understanding the compound's behavior in various applications (Zhao, Jin-Hao, Zhou, Yong, Xu, Xu-hui, Cheng, Jing-li, Zhu, Guo-Nian, 2009).

Antimicrobial and Anti-inflammatory Applications

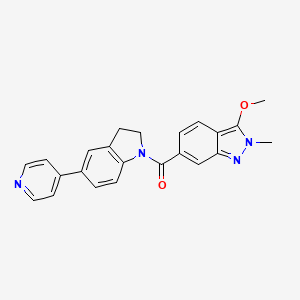

Rajanarendar et al. (2012) describe the synthesis of novel isoxazolyl pyrimido[4,5-b]quinolines and chromeno[2,3-d]pyrimidin-4-ones with significant antimicrobial, anti-inflammatory, and analgesic activities. These compounds, derived from a similar chemical structure, suggest the potential biomedical applications of this compound in developing new therapeutic agents (E. Rajanarendar, M. Nagi Reddy, S. Rama Krishna, K. Rama Murthy, Y. Reddy, M. Rajam, 2012).

Antibacterial Properties

Dickens et al. (1991) identified a compound structurally related to this compound as a potent antibacterial agent. This suggests the possible exploration of the compound in the field of antibacterial drug development, particularly targeting anaerobic bacteria (J. Dickens, G. Ellames, N. J. Hare, K. Lawson, W. Mckay, A. P. Metters, P. Myers, A. Pope, R. Upton, 1991).

Cocrystal Formation in Pharmaceuticals

A study by Linden et al. (2006) on cocrystals of diastereoisomers of 1,4-dihydropyridine derivatives, which are structurally related to the compound , highlights the importance of understanding cocrystal formation in pharmaceutical development. This area of research could be significant for this compound in designing drugs with improved solubility and bioavailability (A. Linden, M. Gündüz, R. Şimşek, C. Şafak, 2006).

Anticancer Activity

Lu Jiu-fu et al. (2015) synthesized a compound with a similar structure and reported its moderate anticancer activity. This indicates the potential of this compound in oncological research, possibly as a lead compound for developing new anticancer drugs (Lu Jiu-fu, Ge Hong-guang, Zhang Hui, Guo Jing-jing, Liang Shan-shan, Shi Juan, 2015).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various proteins and receptors, influencing their function .

Mode of Action

It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces . These interactions can lead to changes in the conformation and function of the target proteins, potentially altering cellular processes.

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction .

Pharmacokinetics

Similar compounds have been found to have good oral bioavailability and are metabolized primarily in the liver . The compound’s stability and solubility can also influence its bioavailability.

Result of Action

Similar compounds have been found to have various effects, including inhibiting cell proliferation, inducing apoptosis, and altering signal transduction pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s efficacy can be influenced by the physiological and pathological state of the organism.

Safety and Hazards

Future Directions

Biocatalysis is becoming a key tool in the synthesis of chiral drug intermediates . The production of single enantiomers, which can be obtained by either biocatalytic or chemical synthesis of chiral intermediates, has become increasingly important in the development and use of pharmaceuticals and agrochemicals .

Properties

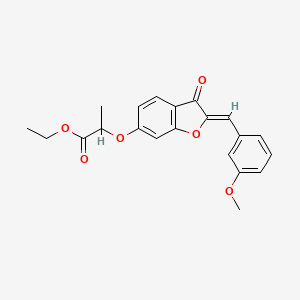

IUPAC Name |

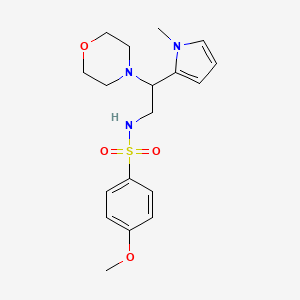

3-(2,4-dichlorophenyl)-7-methyl-4,6,7,8-tetrahydro-1H-cinnolin-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O/c1-8-4-13-11(15(20)5-8)7-14(19-18-13)10-3-2-9(16)6-12(10)17/h2-3,6,8,18H,4-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFKXXLIQZIQHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(CC(=NN2)C3=C(C=C(C=C3)Cl)Cl)C(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

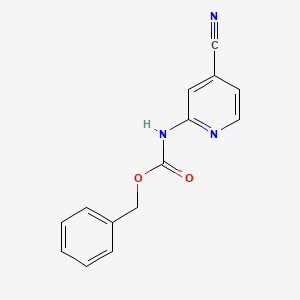

![N-[1-(5-Cyanopyridin-2-yl)piperidin-4-yl]-N-(2,2-dimethylpropyl)prop-2-enamide](/img/structure/B3014658.png)

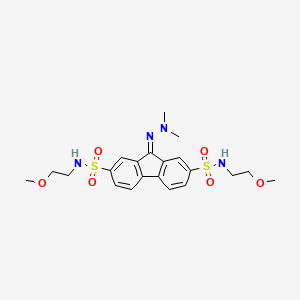

![1-(7-(3-(benzo[d]oxazol-2-ylthio)propyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B3014660.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B3014665.png)

![N-[2-(3-Hydroxyoxan-3-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3014667.png)

![N-[1-(4-Bromophenyl)ethyl]cyclopropanamine;hydrochloride](/img/structure/B3014671.png)

![Ethyl 5-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carboxylate](/img/structure/B3014675.png)